molecular formula C9H18N2O4 B5914800 (1Z)-2-(hydroxyamino)cycloheptanone oxime acetate (salt)

(1Z)-2-(hydroxyamino)cycloheptanone oxime acetate (salt)

Cat. No. B5914800
M. Wt: 218.25 g/mol
InChI Key: NLYYRIWAFIMBPT-VILQZVERSA-N
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Description

Oxime esters, which may be similar to the compound you’re asking about, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .


Synthesis Analysis

The synthesis of oxime esters involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another method involves the oxidation–oximization of cyclohexane with ammonium acetate .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as 3D visualization programs like VESTA , or through graph and hypergraph models .


Chemical Reactions Analysis

Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and a precursor which participates in the framework of the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be computed using tools like ProtParam , which calculates parameters such as the molecular weight, theoretical pI, amino acid composition, atomic composition, and more.

Safety and Hazards

Safety data sheets (SDS) provide information on the safety and hazards of a substance . They include information on the substance’s classification, label elements, first-aid measures, fire-fighting measures, and more.

Mechanism of Action

Target of Action

It is known that oxime compounds, in general, are versatile building blocks widely applied in organic synthesis . They are valuable structural motifs in numerous bioactive molecules .

Mode of Action

The mode of action of (1Z)-2-(hydroxyamino)cycloheptanone oxime acetate (salt) involves a cascade reaction for oxidation–oximization . Tetrahedral Ti sites in Ni-containing hollow titanium silicalite can serve as bifunctional catalytic centers . This methodology provides a direct approach to prepare cyclohexanone oxime .

Biochemical Pathways

The biochemical pathways affected by (1Z)-2-(hydroxyamino)cycloheptanone oxime acetate (salt) involve the cyclization/functionalization of unsaturated oxime esters (ethers). This is a powerful strategy for the synthesis of versatile functionalized nitrogen-containing scaffolds . The cascade cyclization of unsaturated oxime esters (ethers) with different functional group reagents is a key part of this process .

Result of Action

The result of the action of (1Z)-2-(hydroxyamino)cycloheptanone oxime acetate (salt) is the production of cyclohexanone oxime . This compound is an important precursor for Nylon-6 . The reaction yields cyclohexanone oxime with 50.7% selectivity (13.6% conversion) .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the electrochemical method for the one-pot synthesis of cyclohexanone oxime under ambient conditions with aqueous nitrate as the nitrogen source . The adsorption of nitrogen species plays a central role in catalytic performance .

properties

IUPAC Name

acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.C2H4O2/c10-8-6-4-2-1-3-5-7(6)9-11;1-2(3)4/h6,8,10-11H,1-5H2;1H3,(H,3,4)/b9-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYYRIWAFIMBPT-VILQZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCC(C(=NO)CC1)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1CCC(/C(=N\O)/CC1)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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